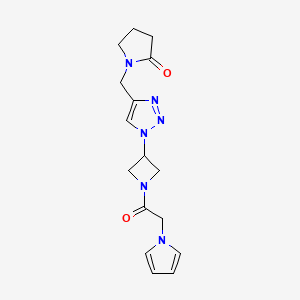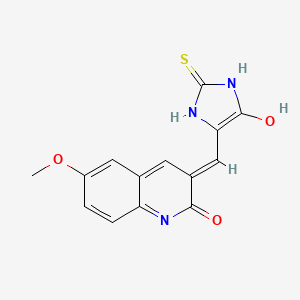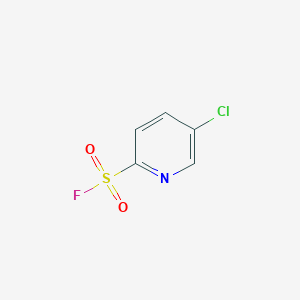
1-((1-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several interesting functional groups, including a pyrrole, an azetidine, a triazole, and a pyrrolidinone. These groups are common in many biologically active compounds and are often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The compound contains several heterocyclic rings, which are likely to contribute to its chemical properties. The presence of nitrogen in these rings can also result in tautomeric forms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of multiple heterocycles in this compound is likely to make it polar and potentially soluble in water .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-((1-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a compound that falls within the scope of several heterocyclic chemical structures, including pyrroles, azetidines, and triazoles. These structures are pivotal in the synthesis of complex molecules due to their versatile chemical properties. For instance, azetidines are known for their reactions with electrophiles and nucleophiles, leading to the synthesis of valuable amides, alkenes, and amines. The transformation of azetidines and pyrroles through oxidation, reduction, and ring-opening reactions yields a variety of cyclic products such as piperidines, pyrrolidines, and further pyrroles. These processes are crucial for developing pharmaceuticals, agrochemicals, and materials science applications (Singh, D’hooghe, & Kimpe, 2008).
Biological Activity
The biological activity of compounds containing azetidine, pyrrolidine, and triazole structures has been a subject of interest in medicinal chemistry. For example, azetidine derivatives have been identified as potent and selective ligands for nicotinic acetylcholine receptors, suggesting potential applications in neurological disorders and conditions related to acetylcholine receptor dysfunction. The fluoro derivative of an azetidine compound, known for its high affinity for nicotinic receptors, has been labeled for positron emission tomography (PET), demonstrating its utility in brain imaging studies (Doll et al., 1999). Additionally, azetidine and pyrrolidine derivatives have been explored for their antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria (Genin et al., 2000), and as selective estrogen receptor degraders (SERD) and antagonists in the treatment of ER+ breast cancer (Scott et al., 2020).
Applications in Synthesis and Catalysis
The synthetic versatility of compounds containing azetidine, pyrrolidine, and triazole units allows for the development of novel catalysts and ligands for asymmetric synthesis. These compounds serve as intermediates in the synthesis of a wide range of biologically active molecules and materials. For instance, the synthesis of new azetidinones and their reactions with various nucleophiles have led to the development of substances with potential antidepressant and nootropic activities (Thomas et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
1-[[1-[1-(2-pyrrol-1-ylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c23-15-4-3-7-20(15)8-13-9-22(18-17-13)14-10-21(11-14)16(24)12-19-5-1-2-6-19/h1-2,5-6,9,14H,3-4,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKMSXCDBSMNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696562.png)

![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B2696564.png)



![(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2696575.png)

![2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2696578.png)
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate](/img/structure/B2696579.png)
![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2696580.png)
![7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2696581.png)

![[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2696584.png)